molecular formula C22H26ClN3O5S B2660351 N'-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-60-2

N'-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2660351
CAS No.: 872724-60-2
M. Wt: 479.98
InChI Key: AXNIFHVSDSVVTE-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethylbenzenesulfonyl group, and an oxazinan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorophenylmethyl chloride, dimethylbenzenesulfonyl chloride, and ethanediamine .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-methyl-ethanediamide
  • N-(2,5-dimethylbenzenesulfonyl)-N’-methyl-ethanediamide
  • N-(2-chlorophenyl)-N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Uniqueness

N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-15-8-9-16(2)19(12-15)32(29,30)26-10-5-11-31-20(26)14-25-22(28)21(27)24-13-17-6-3-4-7-18(17)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNIFHVSDSVVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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